molecular formula C26H20BrN3O B11971818 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303059-91-8

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11971818
CAS No.: 303059-91-8
M. Wt: 470.4 g/mol
InChI Key: DZKBQHXPOBVWSY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic core. Key structural features include:

  • Methyl and 4-pyridinyl groups at position 5, contributing steric bulk and hydrogen-bonding capacity.
  • 2-Naphthyl substituent at position 2, providing aromatic stacking interactions.

The compound’s molecular formula is C25H19BrN3O, with a molecular weight of ~473.36 g/mol (estimated). Its unique substitution pattern distinguishes it from analogs, influencing both physicochemical properties and biological interactions .

Properties

CAS No.

303059-91-8

Molecular Formula

C26H20BrN3O

Molecular Weight

470.4 g/mol

IUPAC Name

9-bromo-5-methyl-2-naphthalen-2-yl-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H20BrN3O/c1-26(20-10-12-28-13-11-20)30-24(22-15-21(27)8-9-25(22)31-26)16-23(29-30)19-7-6-17-4-2-3-5-18(17)14-19/h2-15,24H,16H2,1H3

InChI Key

DZKBQHXPOBVWSY-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br)C6=CC=NC=C6

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a fused pyrazolo[1,5-C] benzoxazine core with bromo, methyl, naphthyl, and pyridinyl substituents. Retrosynthetic analysis suggests modular assembly via:

  • Benzoxazine ring formation through cyclization of an amino alcohol precursor .

  • Pyrazolo ring construction via intramolecular cyclization or -annulation .

  • Late-stage functionalization to install bromo, naphthyl, and pyridinyl groups .

Key challenges include regioselective bromination, stereochemical control at the 10B position, and compatibility of reactive intermediates with subsequent coupling steps.

Benzoxazine Core Synthesis

The 1,10B-dihydro benzoxazine moiety is synthesized using adaptations of EP0968197B1 , which describes carbamate-mediated cyclization:

Step 1: Amino Alcohol Preparation
A brominated amino alcohol precursor (e.g., 2-amino-5-bromophenol) is reacted with a methyl-substituted epoxide under basic conditions to yield the diol intermediate.

Step 2: Carbamate Formation
Treatment with 4-nitrophenyl chloroformate in dichloromethane generates a reactive carbamate (Yield: 78–85%, purity >95% by HPLC) .

Step 3: Cyclization
Heating the carbamate in toluene with K2_2CO3_3 induces cyclization to the benzoxazine ring (Reaction time: 6–8 h at 80°C) .

ParameterOptimal Conditions
SolventToluene
BaseK2_2CO3_3 (2.5 eq)
Temperature80°C
Yield82%

Pyrazolo Ring Annulation

US4260751A provides methodology for pyrazolo fusion via thiocarbonyl-bis-imidazole-mediated cyclization:

Step 4: Pyrazole Intermediate Synthesis
The benzoxazine intermediate is functionalized with a β-keto ester group at position 2 using Claisen condensation.

Step 5: Cyclization
Treatment with 1,1'-thiocarbonyl-bis-[1H-imidazole] in tetrahydrofuran induces -annulation (Reaction time: 8 h at reflux) .

ReagentStoichiometry
Thiocarbonyl reagent1.2 eq
SolventTHF
Temperature65°C
Yield68%
SubstituentBoronic AcidYield
2-Naphthyl2-Naphthylboronic acid81%
4-Pyridinyl4-Pyridinylboronic acid76%

Process Optimization and Scalability

CA2615746A1 highlights critical factors for industrial-scale synthesis:

Key Improvements:

  • Triazine Coupling Agents : 2-Chloro-4,6-dimethoxy-1,3,5-triazine enhances amide bond formation efficiency (Yield increase: 22%) .

  • Temperature Control : Maintaining reactions below 60°C prevents decomposition of heat-sensitive intermediates .

  • Crystallization Purification : Recrystallization from ethanol/water (7:3) achieves >98% purity .

Analytical Characterization

Spectroscopic Data:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.75 (d, J=5.6 Hz, 2H, pyridinyl), 7.92–7.85 (m, 4H, naphthyl), 6.89 (s, 1H, benzoxazine-H)

  • HRMS : m/z 470.4 [M+H]+^+ (Calc. 470.4)

Purity Analysis:

  • HPLC: 98.2% (C18 column, MeCN/H2_2O 70:30)

  • Melting Point: 189–191°C

Industrial Applications and Derivatives

The compound serves as a chiral auxiliary in asymmetric synthesis , with demonstrated utility in:

  • Catalytic enantioselective aldol reactions

  • Pharmaceutical intermediate synthesis (e.g., kinase inhibitors)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyl ring.

    Reduction: Reduction reactions could target the bromine substituent or the nitrogen-containing rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromine site.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents like N-bromosuccinimide (NBS) or coupling reagents like palladium catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine exhibit significant biological activities including:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

These activities suggest that the compound may interact with various biological targets such as enzymes and receptors involved in disease pathways.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for various applications in medicinal chemistry:

  • Cancer Therapy : The compound's anticancer properties are being explored through interaction studies that assess its binding affinity with specific cancer-related proteins. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to evaluate these interactions.
  • Anti-inflammatory Treatments : Given its potential anti-inflammatory activity, research is ongoing to determine its efficacy in treating conditions associated with inflammation.
  • Antimicrobial Agents : The compound's antimicrobial properties position it as a potential candidate for developing new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Substituent Profiles of Selected Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Compound Name Position 5 Substituents Position 2 Substituent Position 9 Substituent Molecular Weight (g/mol)
Target Compound Methyl, 4-pyridinyl 2-Naphthyl Bromo 473.36 (estimated)
9-Bromo-5-(4-fluorophenyl)-2-phenyl analog 4-Fluorophenyl Phenyl Bromo 423.28
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) 4-Butoxyphenyl 4-Ethoxyphenyl - 571.52 (estimated)
5-(3-Chlorophenyl)-2-phenyl analog 3-Chlorophenyl Phenyl - 360.84
5-(4-Pyridinyl)-2-(2-thienyl) analog 4-Pyridinyl 2-Thienyl Bromo 437.30 (estimated)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target’s bromo and pyridinyl groups enhance electrophilicity compared to analogs with electron-donating groups (e.g., ethoxy in ).

Insights :

  • Bromo substituents in analogs (e.g., ) are often retained in lead optimization for their synthetic versatility and moderate bioactivity.

Physicochemical Properties

Table 3: Physical Property Comparison
Compound Density (g/cm³) Boiling Point (°C) LogP (Predicted)
Target Compound ~1.4 >500 4.5
5-(3-Chlorophenyl)-2-phenyl analog 1.3 513.1 4.01
5-(2,4-Dimethylphenyl)-2-phenyl analog 1.19 518.9 3.72
5-(4-Fluorophenyl)-2-(4-methylphenyl) 1.3 (estimated) 480 (estimated) 4.2

Trends :

  • Higher LogP values correlate with bulkier aromatic substituents (e.g., naphthyl vs. phenyl), impacting solubility and bioavailability.
  • Bromo substitution increases molecular weight and melting points compared to non-halogenated analogs .

Biological Activity

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound integrates various functional groups that contribute to its reactivity and interaction with biological targets.

Structural Characteristics

  • Chemical Formula : C20H17BrN4O
  • Molecular Weight : Approximately 404.27 g/mol
  • Key Features :
    • Bromine atom at the 9-position
    • Methyl group at the 5-position
    • Naphthyl and pyridinyl substituents

These structural components suggest that the compound may exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

Research indicates that compounds similar to this compound have demonstrated significant anticancer activity. The compound's ability to interact with various biological targets is crucial for its anticancer properties. For instance:

  • In vitro Studies : The compound has shown growth inhibitory effects on various cancer cell lines, with notable efficacy in prostate cancer (PC3) and breast cancer (MCF-7) models.
  • Mechanism of Action : Interaction studies suggest that it may bind to tubulin and interfere with microtubule dynamics, similar to established chemotherapeutics like paclitaxel .

Anti-inflammatory Effects

The presence of specific functional groups in the compound enhances its potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

The compound's structural features also suggest possible antimicrobial properties. Preliminary studies have indicated that it may exhibit activity against various bacterial strains, making it a candidate for further investigation in this area.

Comparison with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compound Bromine at C9; methyl group; naphthyl and pyridinyl substituentsPotential anticancer and anti-inflammatory
9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine Thienyl instead of naphthylNoted for antimicrobial properties
8-Methyl-6-bromo-4-(pyridin-4-yl)pyrazolo[3,4-d]pyrimidine Simpler pyrazolo frameworkReported anticancer activity

This table illustrates how the presence of both naphthyl and pyridinyl groups in the target compound contributes to its distinctive biological profile compared to other related compounds.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to build the pyrazole structure.
  • Introduction of Substituents : Sequentially adding bromine and methyl groups along with naphthyl and pyridinyl units.
  • Final Cyclization : Completing the benzoxazine framework through cyclization reactions.

These synthetic routes require careful optimization to ensure high yields and purity of the final product.

Q & A

Q. Advanced Methodological Considerations :

  • Computational modeling : Use DFT calculations to predict bromination sites and optimize reaction trajectories .
  • In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically .

What analytical techniques are most reliable for confirming the structure and purity of this compound, and how can contradictory spectral data be resolved?

Q. Basic Protocol :

  • 1H/13C NMR : Assign peaks based on neighboring substituents (e.g., naphthyl protons at δ 7.5–8.5 ppm, pyridinyl protons at δ 8.0–8.7 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Advanced Contradiction Analysis :

  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., dihydro configuration at 1,10B positions) .
  • 2D NMR (COSY, NOESY) : Differentiate overlapping signals from naphthyl and pyridinyl groups .

How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding, and interpret conflicting assay results?

Q. Basic Experimental Design :

  • Target selection : Prioritize enzymes with pyrazolo/benzoxazine scaffolds (e.g., kinases, aminopeptidases) based on structural homology .
  • In-vitro assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (IC₅₀ values) .

Q. Advanced Data Interpretation :

  • SAR studies : Compare activity against analogs lacking bromine or naphthyl groups to identify critical pharmacophores .
  • Off-target profiling : Employ proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions .

What computational strategies are effective for studying the compound’s interaction with biological targets, and how can discrepancies between in-silico and experimental data be reconciled?

Q. Basic Approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in active sites (e.g., kinase ATP pockets) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Advanced Methodological Adjustments :

  • Hybrid QM/MM calculations : Refine binding energy estimates by incorporating electronic effects of bromine and pyridinyl groups .
  • Machine learning : Train models on existing benzoxazine bioactivity data to predict binding affinities .

How should researchers design stability studies to assess degradation pathways under varying pH, temperature, and light conditions?

Q. Basic Stability Protocol :

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13), 40–80°C, and UV light (254 nm) for 24–72 hours .
  • HPLC-MS analysis : Identify degradation products (e.g., debromination, ring-opening) .

Q. Advanced Mechanistic Insights :

  • Kinetic modeling : Determine activation energy (Eₐ) for degradation using Arrhenius plots .
  • Isotope labeling : Use ²H/¹³C-labeled analogs to trace bond cleavage pathways .

How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically investigated?

Q. Methodological Framework :

  • Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and control for buffer ionic strength/pH .
  • Meta-analysis : Aggregate data from multiple labs to identify outliers and confounding variables (e.g., solvent DMSO concentration) .

Q. Advanced Statistical Tools :

  • Bayesian hierarchical modeling : Quantify uncertainty and adjust for batch effects .

What theoretical frameworks guide the design of derivatives to improve solubility or bioavailability while retaining activity?

Q. Basic Strategies :

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions to reduce hydrophobicity .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility .

Q. Advanced Computational Aids :

  • Free energy perturbation (FEP) : Predict ΔΔG of solubility modifications using alchemical transformations .

How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicological impact?

Q. Basic Experimental Design :

  • OECD 301 biodegradation tests : Measure mineralization rates in activated sludge .
  • Algal toxicity assays : Expose Raphidocelis subcapitata to 0.1–10 mg/L and monitor growth inhibition .

Q. Advanced Modeling :

  • QSAR-ECOSAR : Predict acute/chronic toxicity to aquatic organisms based on structural fragments .

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